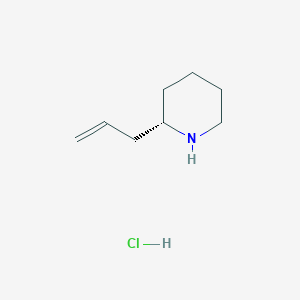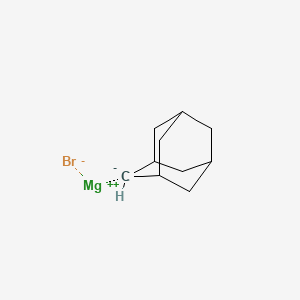
Ethyl 2-(3-chloro-2,4,5-trifluorobenzoyl)-3-ethoxyacrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(3-chloro-2,4,5-trifluorobenzoyl)-3-ethoxyacrylate (EC-2-3-C2-4-5-TBAE) is a monomeric compound used as a building block in the synthesis of polymers materials. It is a colorless liquid with a low volatility and low water solubility. EC-2-3-C2-4-5-TBAE has been used in a variety of applications, including electronics, coatings, and adhesives. It is also used as a reagent in organic synthesis and as a cross-linking agent in polymers.
Mécanisme D'action
The mechanism of action of EC-2-3-C2-4-5-TBAE is not well understood. It is believed to act as a cross-linking agent in polymers, enabling the formation of strong covalent bonds between polymer chains. Additionally, it is believed to act as a catalyst in the synthesis of polymeric materials, allowing for the formation of polymers with desired properties.
Biochemical and Physiological Effects
The biochemical and physiological effects of EC-2-3-C2-4-5-TBAE are not well understood. It is believed to have low toxicity, however it should be handled with caution as it may cause skin and eye irritation.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using EC-2-3-C2-4-5-TBAE in laboratory experiments include its low volatility and low water solubility. Additionally, it is relatively easy to synthesize and can be used as a building block for the synthesis of polymers materials. The main limitation of using EC-2-3-C2-4-5-TBAE in laboratory experiments is its low toxicity, which may limit its use in certain applications.
Orientations Futures
For the use of EC-2-3-C2-4-5-TBAE include its use in the synthesis of novel polymeric materials, as well as its use as a catalyst in the synthesis of polymeric materials. Additionally, it could be used in the synthesis of pharmaceuticals and other organic compounds, as well as in the synthesis of polymeric materials for use in medical applications. Furthermore, it could be used in the synthesis of materials for use in electronics, coatings, and adhesives. Finally, it could be used in the synthesis of materials for use in environmental protection and energy storage applications.
Méthodes De Synthèse
EC-2-3-C2-4-5-TBAE is synthesized by a reaction between ethyl acrylate and 3-chloro-2,4,5-trifluorobenzoyl chloride. The reaction is conducted in a solvent such as toluene, and the reaction mixture is heated to a temperature of 80-90°C. The product is then isolated by distillation and purified by column chromatography.
Applications De Recherche Scientifique
EC-2-3-C2-4-5-TBAE has been used in a variety of scientific research applications. It has been used as a building block for the synthesis of polymers materials, as well as for the synthesis of novel polymers materials. It has also been used as a reagent in organic synthesis, as a cross-linking agent in polymers, and as a catalyst in the synthesis of polymers materials. Additionally, it has been used in the synthesis of organic compounds, such as pharmaceuticals, and in the synthesis of polymeric materials for use in medical applications.
Propriétés
IUPAC Name |
ethyl (Z)-2-(3-chloro-2,4,5-trifluorobenzoyl)-3-ethoxyprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClF3O4/c1-3-21-6-8(14(20)22-4-2)13(19)7-5-9(16)12(18)10(15)11(7)17/h5-6H,3-4H2,1-2H3/b8-6- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOLUOOYGRKDBSQ-VURMDHGXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC=C(C(=O)C1=CC(=C(C(=C1F)Cl)F)F)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C=C(/C(=O)C1=CC(=C(C(=C1F)Cl)F)F)\C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClF3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(3-chloro-2,4,5-trifluorobenzoyl)-3-ethoxyacrylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3S)-6-Bromo-2,3-dihydrobenzo[b]furan-3-ylamine hydrochloride](/img/structure/B6299318.png)









![(5R,7R)-2-Bromo-7-fluoro-5-phenyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole](/img/structure/B6299399.png)
